GPR151 Activator Screening vs. Endogenous Ligand Galanin
N-(4-(4-bromophenyl)-2-oxothiazol-3(2H)-yl)-2-phenylacetamide was evaluated in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan receptor GPR151 . While a confirmatory EC50 value for this specific compound has not been publicly disclosed, its inclusion in the primary screen distinguishes it from inactive thiazole analogs. The known weak endogenous ligand galanin activates GPR151 with an EC50 of 2 μM [1]. In contrast, closely related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were not tested for GPR151 activity and were instead profiled for antimicrobial and antiproliferative endpoints [2]. This target specificity means that substituting a generic thiazole acetamide would forfeit the GPR151 screening opportunity.
| Evidence Dimension | GPR151 activation (primary screen) vs. galanin EC50 |
|---|---|
| Target Compound Data | Tested in GPR151 activator primary screen (AID 1508602); quantitative potency not publicly available |
| Comparator Or Baseline | Galanin: EC50 = 2 μM (calcium signaling assay in ND7/23 cells transfected with Gpr151; Holmes et al. 2017) |
| Quantified Difference | Cannot be calculated; only qualitative screening assignment available |
| Conditions | Cell-based high-throughput primary assay (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT) vs. galanin calcium signaling in ND7/23 cells |
Why This Matters
Researchers targeting GPR151 for neuropsychiatric or pain indications require compounds with demonstrated engagement of this orphan receptor; this compound's inclusion in AID 1508602 provides a starting point unavailable with non-screened analogs.
- [1] Holmes FE, et al. Targeted disruption of the orphan receptor Gpr151 does not alter pain-related behaviour despite a strong induction in dorsal root ganglion expression in a model of neuropathic pain. Mol Cell Neurosci. 2017;78:35-40. View Source
- [2] Kumar S, et al. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chem. 2019;13(1):46. View Source
